

Durohydroquinone: A Technical Guide to its Discovery, Synthesis, and Biological Significance

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Compound of Interest		
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Abstract

Durohydroquinone (2,3,5,6-tetramethylbenzene-1,4-diol), a synthetic aromatic organic compound, holds a significant place in the history of organic chemistry and continues to be a subject of interest due to its redox properties and biological activities. This technical guide provides an in-depth exploration of the discovery and history of **durohydroquinone**, detailing its synthesis, physicochemical properties, and its role as a potent antioxidant. A comprehensive overview of its mechanism of action, particularly its interaction with the Keap1-Nrf2 signaling pathway, is presented. This document consolidates quantitative data into structured tables, provides a detailed experimental protocol for its synthesis, and includes visualizations of key chemical and biological processes to serve as a thorough resource for the scientific community.

Discovery and History

The history of **durohydroquinone** is intrinsically linked to the study of its parent hydrocarbon, durene (1,2,4,5-tetramethylbenzene), and its oxidized counterpart, duroquinone. While a precise date for the initial synthesis of **durohydroquinone** is not definitively documented, its existence and chemistry were elucidated through the extensive research on methylated aromatic compounds in the late 19th and early 20th centuries.



The preparation of duroquinone, the direct oxidation product of **durohydroquinone**, was described in scientific literature as early as 1888 by von Pechmann.[1] Early synthetic routes to duroquinone often started from durene, involving a series of reactions including nitration, reduction, and subsequent oxidation.[1] The interconversion between **durohydroquinone** and duroquinone through redox reactions is a fundamental aspect of its chemistry. The synthesis of **durohydroquinone** can be readily achieved by the reduction of duroquinone, a process that would have been well understood by chemists of that era. Therefore, the discovery of **durohydroquinone** can be situated within the broader context of the exploration of quinone and hydroquinone chemistry.

Physicochemical Properties

Durohydroquinone is a white to light-colored crystalline powder. Its fully substituted aromatic ring imparts distinct physical and chemical characteristics.

Table 1: Physical and Chemical Properties of **Durohydroquinone**

Property	Value	Reference(s)
Molecular Formula	C10H14O2	[2][3]
Molecular Weight	166.22 g/mol	[2][4][5]
CAS Number	527-18-4	[2][3]
Melting Point	233 °C	[6]
Boiling Point	312 °C at 760 mmHg	[6]
Appearance	White to light red to green powder/crystal	[5]
рКа	11.33 ± 0.33 (Predicted)	[5]
LogP (Octanol/Water)	2.331	[4]
Water Solubility (log10WS)	-2.47	[4]

Table 2: Spectroscopic Data for Durohydroquinone



Spectroscopic Data	Key Features	Reference(s)
¹ H NMR	Signals corresponding to methyl and hydroxyl protons.	[2][7]
¹³ C NMR	Signals for aromatic carbons and methyl carbons.	[2][8]
Infrared (IR) Spectroscopy	Characteristic peaks for O-H and C-O stretching.	[2]
Mass Spectrometry (EI)	Molecular ion peak (m/z) at 166.	[2]

Synthesis of Durohydroquinone

The synthesis of **durohydroquinone** is most commonly achieved through the reduction of duroquinone. A classical and reliable method for preparing duroquinone from durene is detailed below, followed by the final reduction step to yield **durohydroquinone**.

Experimental Protocol: Synthesis of Duroquinone from Durene

This synthesis is a multi-step process involving the nitration of durene, followed by reduction of the nitro groups to amines, and finally, oxidation to duroquinone.

Step 1: Dinitrodurene Synthesis[1]

- In a well-ventilated fume hood, dissolve 13.4 g of durene in 100 cc of chloroform in a beaker equipped with a mechanical stirrer and a thermometer.
- Cool the mixture to 10°C in an ice-salt bath.
- Slowly add 16 g of fuming nitric acid (sp. gr. 1.5) dropwise, ensuring the temperature does not exceed 50°C.
- After the addition is complete, pour the mixture into a separatory funnel and remove the sulfuric acid layer.



- Immediately add the chloroform layer to 500 cc of 10% sodium carbonate solution to neutralize any remaining acid.
- Wash the chloroform solution twice with 2.5% sodium carbonate solution.
- Dry the chloroform solution with anhydrous calcium chloride, filter, and distill off the chloroform until crystals of dinitrodurene appear.
- Add four times the volume of hot 95% ethyl alcohol and cool the mixture to 10°C.
- Filter the solid dinitrodurene and wash with cold 95% ethyl alcohol.

Step 2: Reduction of Dinitrodurene[1]

- Dissolve 90 g of dinitrodurene in 1 L of glacial acetic acid and bring to a boil in a large flask.
- In a separate flask, dissolve 700 g of stannous chloride in 800 cc of concentrated hydrochloric acid and heat to boiling.
- Carefully and slowly pour the hot stannous chloride solution into the boiling dinitrodurene solution over approximately ten minutes. The reaction is vigorous.
- Allow the reaction to complete (about fifteen minutes) and then let it cool. The stannic chloride compound of the diamine will crystallize.

Step 3: Oxidation to Duroquinone[1]

- Suspend 100 g of the tin compound from the previous step in a solution of 300 g of ferric chloride crystals in a mixture of 150 cc of water and 20 cc of concentrated hydrochloric acid.
- Let the suspension stand overnight at approximately 30°C and then filter.
- Dissolve the product in 150 cc of hot 95% ethyl alcohol.
- Filter the solution and allow it to stand overnight at 30°C to crystallize the duroquinone.



Experimental Protocol: Reduction of Duroquinone to Durohydroquinone

- Dissolve the synthesized duroquinone in a suitable solvent such as ethanol or diethyl ether.
- Add a reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ over a palladium catalyst).
- Stir the reaction mixture at room temperature until the yellow color of the duroquinone disappears, indicating the formation of the colorless durohydroquinone.
- Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to neutralize any excess reducing agent and to protonate the hydroquinone dianion.
- Extract the **durohydroquinone** into an organic solvent (e.g., diethyl ether).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain crude durohydroquinone.
- Recrystallize the crude product from a suitable solvent system (e.g., toluene or ethanol/water) to obtain pure durohydroquinone.



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Caption: Synthetic pathway from Durene to **Durohydroquinone**.

Biological Activity and Signaling Pathways

Durohydroquinone is recognized for its potent antioxidant properties. Like other hydroquinones, it can act as a radical scavenger, donating hydrogen atoms to neutralize reactive oxygen species (ROS).[7] This activity is central to its biological effects and its potential applications in mitigating oxidative stress.



A key mechanism through which hydroquinones, including **durohydroquinone**, exert their antioxidant effects is by modulating the Keap1-Nrf2 signaling pathway.[2] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

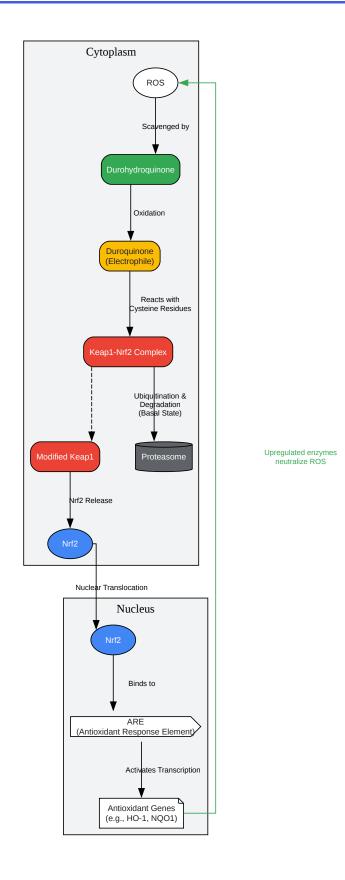
The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome.

When cells are exposed to oxidative stress or electrophiles, this inhibition is lifted. **Durohydroquinone** is thought to be oxidized in the cell to its electrophilic quinone form, duroquinone.[2] This quinone can then react with specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.

Once released from Keap1, Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of genes encoding for antioxidant and detoxification enzymes. This leads to the upregulation of these protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[2]





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Caption: Activation of the Nrf2 pathway by **Durohydroquinone**.



Conclusion

Durohydroquinone, a compound with historical roots in the foundational period of organic chemistry, remains a relevant molecule for contemporary research. Its straightforward synthesis and well-characterized physicochemical properties make it an accessible tool for chemical and biological studies. The primary significance of **durohydroquinone** in a biological context lies in its potent antioxidant activity, which is mediated through both direct radical scavenging and the strategic activation of the Keap1-Nrf2 signaling pathway. This dual-action mechanism underscores its potential as a lead compound or a research probe in the development of therapeutic strategies aimed at combating oxidative stress-related pathologies. This guide has provided a comprehensive overview of the key technical aspects of **durohydroquinone** to facilitate its continued exploration and application in scientific research and drug development.

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